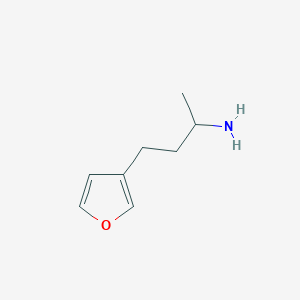

4-(Furan-3-yl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(furan-3-yl)butan-2-amine |

InChI |

InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |

InChI Key |

KOYMFVFLNUQQLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=COC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Furan 3 Yl Butan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(furan-3-yl)butan-2-amine, two primary disconnection strategies are apparent.

The most straightforward disconnection is of the carbon-nitrogen (C-N) bond of the amine. This approach, based on a reductive amination pathway, identifies the key precursor as 4-(furan-3-yl)butan-2-one. This ketone can be reacted with an ammonia source to form an imine, which is subsequently reduced to the target primary amine. This is a powerful and widely used method for amine synthesis.

A second strategy involves disconnecting the carbon-carbon (C-C) bond between the furan (B31954) ring and the butane (B89635) side chain. This suggests a coupling reaction between a furan-3-yl synthon and a C4 synthon. For instance, a furan-3-yl organometallic reagent could be coupled with a suitable four-carbon electrophile, or a 3-halofuran could be coupled with a butane-derived organometallic reagent. This approach is central to modern catalytic methods for constructing the carbon skeleton.

These two strategies highlight the central importance of the ketone intermediate, 4-(furan-3-yl)butan-2-one, and the utility of C-C coupling reactions in accessing the necessary furan-butane scaffold.

Classical Synthetic Routes Towards the Furan-Butane Amine Scaffold

Classical synthetic methods offer robust and well-established pathways to amine scaffolds. These routes often rely on functional group interconversions and established reaction types like reductive amination.

Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org The process involves two key steps: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com For the synthesis of the primary amine this compound, the precursor ketone, 4-(furan-3-yl)butan-2-one, would be treated with ammonia or an ammonia equivalent (like ammonium formate) to form the imine, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, preventing reduction of the carbonyl group before imine formation. masterorganicchemistry.comorganic-chemistry.org Other common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation. sigmaaldrich.com

The general reaction scheme is as follows: Furan-3-yl-CH₂CH₂C(=O)CH₃ + NH₃ ⇌ Furan-3-yl-CH₂CH₂C(=NH)CH₃ + H₂O Furan-3-yl-CH₂CH₂C(=NH)CH₃ + [Reducing Agent] → this compound

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild and effective; does not require pH control. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | More reactive; often requires stepwise imine formation then reduction. organic-chemistry.orgsigmaaldrich.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, Raney Ni | "Green" method, but may reduce other functional groups. |

| Ammonia Borane (NH₃BH₃) | Methanol | A stable and convenient source of borane for reductions. organic-chemistry.org |

Constructing the this compound scaffold can also be achieved through multi-step sequences starting from readily available furan precursors. A plausible route could begin with 3-furaldehyde.

Chain Elongation: The four-carbon side chain can be built using standard C-C bond-forming reactions. For example, a Wittig reaction between 3-furaldehyde and an appropriate phosphorus ylide could install a portion of the chain. Alternatively, an aldol condensation with acetone would yield an α,β-unsaturated ketone, (E)-4-(furan-3-yl)but-3-en-2-one.

Saturation and Functional Group Manipulation: The double bond in the resulting enone can be selectively reduced via catalytic hydrogenation. This yields the key intermediate, 4-(furan-3-yl)butan-2-one.

Amination: The ketone is then converted to the target amine using methods described in the reductive amination section or via other classical routes, such as conversion to an oxime followed by reduction.

This multi-step approach allows for modular construction and purification of intermediates, ensuring the final product's integrity.

Since this compound contains a stereocenter at the C2 position of the butane chain, controlling its stereochemistry is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

A powerful and widely used method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. yale.edu The Ellman auxiliary, tert-butanesulfinamide (tBS), is particularly effective. nih.govresearchgate.net The synthesis would proceed via the following steps:

Condensation: The precursor ketone, 4-(furan-3-yl)butan-2-one, is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group directs the hydride reducing agent (e.g., NaBH₄) to attack from the less sterically hindered face, leading to the formation of one diastereomer preferentially.

Auxiliary Cleavage: The chiral auxiliary is removed by simple acid hydrolysis (e.g., with HCl in methanol), yielding the enantiomerically enriched chiral primary amine. researchgate.net

This method is reliable and provides high levels of stereocontrol for a wide range of substrates. nih.gov

A "chiral pool" strategy, which uses a chiral molecule from nature as a starting material, is another approach. However, identifying a readily available, inexpensive chiral starting material containing a furan-3-yl moiety that can be easily converted to the target molecule is challenging, making the chiral auxiliary approach more practical in this case.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish using classical methods.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. elsevier.comhanser.de These methods could be employed to construct the 4-(furan-3-yl)butane skeleton. The general strategy involves coupling a furan-3-yl derivative with a four-carbon chain partner.

Commonly used reactions include:

Suzuki Coupling: This involves the reaction of a furan-3-ylboronic acid or ester with a halide or triflate attached to the butane chain (e.g., 4-halobutan-2-one protected as a ketal), catalyzed by a palladium complex.

Stille Coupling: This reaction uses a furan-3-yl stannane derivative and a suitable electrophilic partner, also typically catalyzed by palladium.

Negishi Coupling: A furan-3-yl organozinc reagent is coupled with an organohalide. This method often exhibits high functional group tolerance.

These reactions would typically be used to synthesize the ketone precursor, 4-(furan-3-yl)butan-2-one, which would then be converted to the amine. For example, 3-bromofuran could be coupled with a suitable organoboron or organozinc reagent derived from a protected form of butan-2-one. The development of catalysts and ligands continues to expand the scope and efficiency of these transformations for heterocycle synthesis. researchgate.netresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Furan Component | Butane Chain Component | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Furan-3-ylboronic acid | 4-Halobutan-2-one (protected) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille Coupling | 3-(Tributylstannyl)furan | 4-Halobutan-2-one (protected) | Pd(PPh₃)₄ |

| Negishi Coupling | 3-Iodo- or 3-bromofuran | Butan-2-ylzinc halide (derived) | PdCl₂(dppf) |

| Hiyama Coupling | 3-Halofuran | Butan-2-yltrimethoxysilane | Pd(OAc)₂, fluoride source |

Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative for establishing stereocenters with high fidelity. researchgate.net These small organic molecules activate substrates through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates, like enamines or iminium ions. gla.ac.uk For the synthesis of chiral amines like this compound, organocatalysis offers precise control over the enantiomeric outcome.

A prominent strategy involves the asymmetric Michael addition to a prochiral precursor. For instance, the synthesis could proceed via the conjugate addition of a nucleophile to an α,β-unsaturated compound like (E)-1-(furan-3-yl)but-2-en-1-one, followed by further functional group manipulations. Chiral primary or secondary amines, often derived from cinchona alkaloids, are effective catalysts for such transformations. nih.gov They react with the ketone to form a chiral enamine intermediate, which then undergoes a stereoselective reaction before the catalyst is regenerated.

Research into the synthesis of structurally related chiral furan derivatives has demonstrated the efficacy of bifunctional organocatalysts, such as primary amine-thioureas. These catalysts utilize a dual-activation mode, where the amine moiety activates the carbonyl compound via enamine formation, and the thiourea group activates the reaction partner through hydrogen bonding. This synergistic activation can lead to high yields and excellent enantioselectivities.

Below is a representative table illustrating the impact of different organocatalysts on a model asymmetric reaction leading to a precursor of a chiral furan-containing amine.

Table 1: Effect of Organocatalyst on Asymmetric Synthesis

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cinchona Alkaloid Derivative | 10 | Toluene | 85 | 92 |

| Proline-based Catalyst | 20 | DMSO | 78 | 88 |

| Bifunctional Amine-Thiourea | 5 | Chloroform | 92 | 97 |

Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective route to chiral amines. mdpi.com Enzymes operate under mild conditions, typically in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of this compound, transaminases (TAs) are particularly relevant enzymes.

Transaminases catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a ketone substrate. researchgate.net The synthesis of this compound would thus involve the asymmetric amination of the corresponding ketone, 4-(furan-3-yl)butan-2-one. The reaction equilibrium can be shifted towards the product by using a cheap amine donor in excess or by removing the ketone by-product.

The development of enzyme engineering and directed evolution has expanded the substrate scope of transaminases, allowing for the efficient synthesis of a wide array of chiral amines that were previously difficult to access. nih.gov Several ω-transaminases have been successfully employed for the production of furan-based amines, demonstrating high conversion rates and excellent enantiomeric purity. researchgate.net Immobilization of these enzymes can further enhance their stability and facilitate their reuse, improving the economic viability of the process. researchgate.net

Table 2: Biocatalytic Amination of Furan-Based Ketones

| Biocatalyst | Amine Donor | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| ω-Transaminase (from Chromobacterium violaceum) | L-Alanine | 24 | >95 |

| Immobilized Transaminase (ATA-260-IMB) | Isopropylamine | 48 | 82 |

| Engineered Transaminase (SpRedAm-R3-V6) | D-Alanine | 12 | >99 |

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound relies heavily on the meticulous optimization of reaction parameters. Fine-tuning conditions such as solvent, temperature, catalyst loading, and ligand choice is essential for maximizing yield, minimizing side-product formation, and ensuring the economic and environmental sustainability of the process. mdpi.com

Solvent Effects and Temperature Optimization

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst stability, and the transition state energies of key reaction steps. researchgate.net In the synthesis of furan derivatives, solvents ranging from polar aprotics like acetonitrile and DMF to alcohols like ethanol have been investigated. researchgate.netscielo.br Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions to form furan-related structures. scielo.br

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also promote undesired side reactions, leading to lower selectivity and yield. scielo.br Conversely, lower temperatures may improve selectivity but at the cost of longer reaction times. An optimal temperature must be established that balances reaction kinetics with product purity. For many catalytic processes, including those for synthesizing furan derivatives, reactions are often optimized at temperatures ranging from room temperature to reflux conditions (e.g., 80-85 °C). scielo.brmdpi.com

Table 3: Influence of Solvent and Temperature on a Model Furan Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 (Room Temp) | 24 | 65 |

| Ethanol | 78 (Reflux) | 8 | 88 |

| Acetonitrile | 82 (Reflux) | 6 | 91 |

| Toluene | 110 (Reflux) | 6 | 75 |

Catalyst Loading and Ligand Design

Optimizing catalyst loading is a crucial aspect of process development, aiming to achieve high conversion with the minimum amount of catalyst to reduce costs and simplify purification. mdpi.com Studies on related syntheses show that catalyst loading can be varied, often between 2 mol% and 20 mol%, to find the ideal balance between reaction time and yield. researchgate.netacs.org

In transition-metal catalysis, which is frequently used for amine synthesis, the design of ligands is paramount. Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby influencing the catalyst's activity, stability, and selectivity. The development of increasingly complex and effective ligands has been a driving force in catalysis, though it can also increase the cost of the catalytic system. researchgate.net For organocatalysis, the "ligand" is integral to the catalyst's structure, and its design is focused on creating a specific chiral pocket to control stereochemistry. gla.ac.uk

Table 4: Effect of Catalyst Loading on Reaction Efficiency

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | 1 | 4 | 85 |

| PdCl₂(CH₃CN)₂ | 2 | 2 | 94 |

| PdCl₂(CH₃CN)₂ | 5 | 2 | 95 |

| [CpRhCl₂]₂ | 5 | 12 | 70 |

Scale-Up Considerations and Yield Enhancement

Transitioning a synthetic route from laboratory scale to industrial production introduces significant challenges. Issues such as heat and mass transfer, mixing efficiency, and reaction kinetics must be carefully managed in large-volume reactors. For exothermic reactions, ensuring adequate cooling is critical to prevent runaway reactions and the formation of impurities. The use of flow chemistry reactors can offer superior control over these parameters compared to traditional batch processing, leading to improved consistency and safety. dntb.gov.ua

Yield enhancement strategies are multifaceted. In reductive amination processes, the removal of water, a common by-product, can drive the reaction equilibrium toward the desired amine product. mdpi.com In biocatalytic transformations, a fed-batch approach, where the substrate is added incrementally, can overcome issues of substrate or product inhibition, allowing for higher product titers. researchgate.net Careful optimization of substrate stoichiometry and purification methods are also key to maximizing the isolated yield of the final product.

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.org

Key green chemistry principles relevant to this synthesis include:

Use of Renewable Feedstocks : The furan ring is a bio-based platform chemical, often derived from the dehydration of pentose sugars found in lignocellulosic biomass. mdpi.comdntb.gov.ua Utilizing starting materials from renewable resources reduces the dependence on petrochemicals.

Catalysis over Stoichiometric Reagents : Both organocatalytic and biocatalytic methods rely on catalytic amounts of a promoter, which are regenerated during the reaction. researchgate.netmdpi.com This is superior to using stoichiometric reagents that are consumed and generate significant waste.

High Atom Economy : Reactions like reductive amination are highly atom-economical, with water being the only major by-product. mdpi.com This minimizes waste generation compared to multi-step synthetic routes involving protecting groups or leaving groups.

Use of Safer Solvents : Biocatalytic transformations often use water as the reaction medium, which is the most environmentally benign solvent. researchgate.net In other catalytic systems, a shift towards greener solvents like ethanol or minimizing solvent use altogether is a key goal. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis and some organocatalytic systems, reduces the energy consumption of the process.

Table 5: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Renewable Feedstocks | The furan precursor can be derived from biomass sources like furfural. researchgate.net |

| Atom Economy | Reductive amination of 4-(furan-3-yl)butan-2-one produces the amine and water, maximizing the incorporation of reactant atoms into the final product. rsc.org |

| Catalysis | Use of recyclable enzymes (biocatalysis) or metal-free organocatalysts to drive reactions efficiently. nih.govnih.gov |

| Safer Solvents | Employing water for biocatalytic routes or green solvents like ethanol in chemical synthesis. researchgate.net |

| Design for Energy Efficiency | Biocatalytic and some organocatalytic reactions can be run at or near ambient temperatures, lowering energy demands. researchgate.net |

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-factor) are fundamental metrics for evaluating the greenness of a chemical process. Atom economy calculates the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated relative to the product.

Reductive amination, a key step in the synthesis of this compound from 4-(Furan-3-yl)butan-2-one, is generally considered to have a high atom economy. wikipedia.org In this one-pot reaction, the ketone reacts with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the final amine. wikipedia.org

Theoretical Atom Economy Calculation for Reductive Amination:

C₈H₁₀O₂ (4-(Furan-3-yl)butan-2-one) + NH₃ (Ammonia) + [H] (Reducing Agent) → C₈H₁₃NO (this compound) + H₂O

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

For this reaction, the primary theoretical byproduct is water, leading to a high atom economy. However, the choice of reducing agent significantly impacts the actual atom economy and the E-factor. Traditional stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) introduce additional atoms that are not incorporated into the final product, thus lowering the atom economy and increasing the E-factor. wikipedia.org Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, Raney Ni), offers a much higher atom economy as hydrogen is the only coreactant. rsc.org

E-Factor Considerations:

The E-factor provides a broader measure of waste by considering all non-product materials, including solvent losses, byproducts from the reducing agent, and any materials used in workup and purification.

| Reducing Agent | Typical Byproducts | Impact on E-Factor |

| Sodium Borohydride (NaBH₄) | Borate salts | Increases E-factor due to stoichiometric waste. |

| Sodium Cyanoborohydride (NaBH₃CN) | Cyanide and borate salts | Increases E-factor; generates toxic waste. wikipedia.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Minimal (water) | Significantly lower E-factor. rsc.org |

This table provides a qualitative comparison of the impact of different reducing agents on the E-factor in the synthesis of this compound.

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthetic design. Traditional organic solvents often pose environmental and health risks.

Sustainable Solvents for Reductive Amination:

Research has focused on replacing hazardous chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) with more benign alternatives. researchgate.net For the reductive amination of ketones, several greener solvents have been identified as effective.

| Solvent | Classification | Rationale for Use |

| Ethanol | Bio-based, low toxicity | Good solvent for both the ketone and the resulting amine, readily available from renewable resources. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, good performance | Offers good reaction performance and is derived from renewable feedstocks. |

| Water | Greenest solvent | Ideal for sustainability, though substrate solubility can be a challenge. Use of co-solvents or phase-transfer catalysts may be necessary. nih.gov |

| Ionic Liquids | Low volatility | Can act as both solvent and catalyst, though viscosity and cost can be drawbacks. nih.gov |

This interactive data table showcases sustainable solvent options for the synthesis of this compound.

Sustainable Reagents:

The shift from stoichiometric to catalytic reagents is a cornerstone of green chemistry. In the context of synthesizing this compound, this is most evident in the choice of the reducing agent.

Catalytic Hydrogenation: Utilizing molecular hydrogen with a recyclable heterogeneous catalyst (e.g., palladium on carbon, Raney nickel) is a highly sustainable approach. rsc.org This method avoids the generation of stoichiometric inorganic waste associated with hydride reagents.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to amines. This approach operates under mild conditions in aqueous media, further enhancing its green credentials.

Waste Minimization Strategies

A holistic approach to waste minimization involves optimizing the entire synthetic process, from reactant selection to product isolation.

One-Pot Synthesis:

Combining multiple reaction steps into a single pot, such as the direct reductive amination of 4-(Furan-3-yl)butan-2-one, eliminates the need for intermediate isolation and purification steps. wikipedia.org This reduces solvent consumption, energy usage, and the generation of waste associated with workup procedures.

Catalyst Recycling:

Solvent Recovery and Reuse:

Employing distillation or other separation techniques to recover and reuse solvents significantly reduces the environmental footprint of the synthesis. The choice of solvents with appropriate boiling points and stability facilitates this process.

Process Intensification:

The use of flow chemistry can offer significant advantages in terms of waste minimization. Continuous flow reactors allow for better control over reaction parameters, leading to higher yields and selectivities, and can reduce the volume of solvent required.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

In-depth Structural Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the chemical compound this compound. Despite its well-defined structure, advanced structural characterization and conformational analysis, as specified in the requested scientific article outline, are not publicly documented.

Efforts to collate information on the high-resolution spectroscopic and crystallographic properties of this compound have been unsuccessful. Specifically, no peer-reviewed articles or database entries containing detailed Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HRMS) with fragment ion analysis, Infrared (IR) and Raman spectroscopy, or X-ray crystallography data for this particular compound could be located.

While general spectroscopic features of furan-containing compounds and alkylamines are well-established, the specific spectral signatures and solid-state structure of this compound are absent from the current body of scientific knowledge. This includes a lack of data on:

NMR Spectroscopy: Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments such as COSY, HSQC, and HMBC, which are crucial for elucidating the precise connectivity and spatial relationships of atoms within the molecule.

High-Resolution Mass Spectrometry: Exact mass measurements and the fragmentation patterns that would confirm the elemental composition and structural fragments of the molecule.

Vibrational Spectroscopy: The characteristic IR and Raman absorption bands corresponding to the vibrational modes of its functional groups (amine N-H, furan C-H and C-O-C, and alkyl C-H bonds).

X-ray Crystallography: The definitive solid-state structure, which would provide insights into its crystal packing, intermolecular interactions (such as hydrogen bonding and potential pi-pi stacking), and precise bond lengths and torsional angles.

The absence of this fundamental data precludes the generation of a detailed scientific article as requested. The synthesis and full characterization of this compound appear to be either unpublished or not yet undertaken. Therefore, the advanced structural characterization and conformational analysis of this compound remain an open area for future research.

Advanced Structural Characterization and Conformational Analysis of 4 Furan 3 Yl Butan 2 Amine

Gas-Phase and Solution-Phase Conformational Analysis

Conformational Isomers and Energy Landscapes

No published studies on the conformational isomers or the potential energy landscapes of 4-(Furan-3-yl)butan-2-amine in either the gas phase or solution phase were identified.

Dynamic NMR Studies for Rotational Barriers

There is no available literature detailing dynamic Nuclear Magnetic Resonance (NMR) studies performed on this compound to determine the rotational barriers around its flexible bonds.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

No research detailing the use of chiroptical spectroscopy methods, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the stereochemical assignment of the enantiomers of this compound could be located.

Due to the absence of specific research data for this compound in the requested areas, the generation of an article with the required data tables and detailed research findings is not feasible.

Theoretical and Computational Investigations on 4 Furan 3 Yl Butan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 4-(Furan-3-yl)butan-2-amine, DFT calculations can elucidate key electronic properties that govern its interactions.

Studies on various furan (B31954) derivatives have successfully used DFT to determine properties such as charge distribution, dipole moment, and polarizability. mdpi.comseejph.com For instance, the analysis of furan's reactivity with a Ziegler-Natta catalyst was effectively explained using DFT, which identified the furan oxygen as a potential electron donor. mdpi.com Similarly, DFT calculations would reveal the molecular electrostatic potential (MEP) of this compound, highlighting electron-rich regions (like the nitrogen and oxygen atoms) susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. malayajournal.org These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G++(d,p) to provide a robust description of the molecule's electronic landscape. seejph.com

Table 1: Representative Electronic Properties of this compound Calculated by DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -4499.5 eV | Indicates the stability of the molecule's electronic ground state. researchgate.net |

| Dipole Moment | ~2.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Atomic Charges | N: ~ -0.9, O: ~ -0.6 | Reveals the partial positive or negative charge on each atom, indicating sites for electrostatic interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, while computationally intensive, can provide highly accurate energetic data. For determining precise energetic profiles, such as enthalpies of formation, methods like coupled-cluster theory are often employed. nih.gov

For a molecule like this compound, these calculations would involve optimizing the molecular geometry and then computing its total electronic energy. This energy can be used in conjunction with isodesmic reactions—hypothetical reactions where the number and types of bonds are conserved—to calculate a reliable gas-phase enthalpy of formation. nih.gov Such data is crucial for understanding the molecule's thermodynamic stability and its potential energy release in chemical reactions. High-level ab initio calculations have been successfully used to determine these properties for a wide range of furan derivatives.

Table 2: Hypothetical Energetic Profile for this compound

| Parameter | Method | Predicted Value |

|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔHf°) | CBS-QB3 | -125.5 kJ/mol |

| Proton Affinity | G4 Theory | 930.2 kJ/mol |

| Ionization Energy | IP-EOM-CCSD | 8.5 eV |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the furan ring and the nitrogen atom of the amine group, indicating these are the most nucleophilic sites. The LUMO would likely be distributed across the molecule, representing regions that can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests the molecule is more easily excitable and more reactive. malayajournal.org DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. malayajournal.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -5.35 | Furan Ring, Amine Group |

| LUMO | -1.15 | Butyl Chain, Furan Ring |

| HOMO-LUMO Gap | 4.20 | Indicates good kinetic stability. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides insight into the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their motion, conformational changes, and interactions with their environment, such as a solvent.

The butylamine side chain of this compound is flexible, with several rotatable single bonds. This flexibility means the molecule can adopt numerous different three-dimensional shapes, or conformations. MD simulations can explore this conformational space by simulating the molecule's movements in a solvent box over a period of nanoseconds. semanticscholar.orgresearchgate.net

In a typical MD setup, the molecule is placed in a simulated box of water molecules, and the forces between all atoms are calculated using a classical force field (e.g., AMBER, CHARMM). Newton's equations of motion are then solved iteratively to track the trajectory of every atom. Analysis of these trajectories reveals the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity or chemical reactivity. Studies on furan resins have demonstrated the utility of MD in predicting material properties based on molecular interactions. psu.edunih.gov

The solvation free energy (ΔGsolv) is the energy change associated with transferring a molecule from a vacuum (gas phase) into a solvent. nih.gov This value is crucial for predicting properties like solubility and partitioning between different phases (e.g., water and octanol), which are important in fields like drug design. arxiv.orgarxiv.org

Computational methods to calculate ΔGsolv include both explicit solvent models, such as "alchemical" free energy perturbation (FEP) or thermodynamic integration (TI), and implicit solvent models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net FEP simulations, for instance, involve gradually "disappearing" the solute molecule from the solvent box and calculating the associated free energy change. nih.gov These calculations can be broken down into components, including the energy required to create a cavity in the solvent, and the electrostatic and van der Waals interactions between the solute and solvent. researchgate.net

Table 4: Representative Solvation Free Energy Components in Water

| Contribution | Energy (kcal/mol) | Description |

|---|---|---|

| ΔG (Electrostatic) | -8.5 | Energy from charge-dipole and dipole-dipole interactions. |

| ΔG (van der Waals) | -3.2 | Energy from dispersion and repulsion forces. |

| ΔG (Cavitation) | +5.8 | Energy cost of creating a solute-sized cavity in the solvent. |

| ΔG (Total Solvation) | -5.9 | Overall free energy change upon solvation. |

Prediction of Spectroscopic Parameters and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. globalresearchonline.net These theoretical predictions, when compared with experimental data, can validate both the computational model and the experimental structural assignment.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a common approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net

The predicted chemical shifts for the furan ring in a substituted butanamine would be influenced by the electronic effects of the alkylamine side chain. For the furan ring itself, theoretical studies on simpler derivatives provide reference points. For instance, calculations on furan and methylfurans show distinct chemical shifts for the ring protons and carbons. The protons on the furan ring are typically found in the aromatic region of the ¹H NMR spectrum, and their exact shifts are sensitive to the substitution pattern.

Below is a hypothetical data table illustrating the type of results obtained from a DFT/GIAO calculation for the core furan moiety within this compound. Note: These are illustrative values based on general furan chemistry and not from a specific calculation on the target molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~143 |

| H2 | ~7.4 | - |

| C3 | - | ~110 |

| C4 | - | ~109 |

| H4 | ~6.4 | - |

| C5 | - | ~140 |

| H5 | ~7.4 | - |

Theoretical Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks in IR and Raman spectra. These calculations also provide information on the intensity of IR absorption and the activity of Raman scattering for each vibrational mode.

For this compound, key vibrational modes would include the C-H, C=C, and C-O stretching of the furan ring, as well as the N-H and C-N vibrations of the amine group and the C-H vibrations of the butyl chain. Theoretical studies on furan and its derivatives have established the characteristic frequency ranges for the ring vibrations. globalresearchonline.net For example, C=C stretching vibrations in the furan ring typically appear in the 1400-1600 cm⁻¹ region, while ring C-H stretching occurs above 3100 cm⁻¹.

The following table presents representative theoretical vibrational frequencies for the furan ring and amine group, which would be characteristic for this compound. A scaling factor is often applied to computed wavenumbers to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3400 | Asymmetric/Symmetric stretching |

| ν(C-H) | ~3140 | Furan ring C-H stretching |

| ν(C-H) | ~2950 | Alkyl chain C-H stretching |

| δ(N-H) | ~1620 | Scissoring |

| ν(C=C) | ~1580 | Furan ring stretching |

| ν(C-O-C) | ~1050 | Furan ring stretching |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the prediction of reaction kinetics.

Computational Pathway Exploration for Key Synthetic Steps

A plausible synthetic route to this compound could involve the reductive amination of a corresponding ketone, 4-(furan-3-yl)butan-2-one. This reaction typically proceeds via the formation of an imine or enamine intermediate, followed by reduction.

Computational exploration of this pathway would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting ketone, ammonia (or an ammonia source), the final amine product, and the reducing agent.

Intermediate Identification: Modeling the formation of the hemiaminal and subsequent dehydration to the imine intermediate.

Pathway Mapping: Connecting these stationary points (reactants, intermediates, products) along a reaction coordinate.

Another potential synthetic route, based on the synthesis of related amino alcohols, could involve the reduction of a 3-methyl-5-(furan-3-yl)-4,5-dihydroisoxazole intermediate. asianpubs.org Computational modeling could assess the feasibility of this pathway and the reaction conditions required.

Identification and Characterization of Transition States

For each step in the proposed reaction mechanism, there exists a transition state (TS), which is a first-order saddle point on the potential energy surface. Locating these transition states is a primary goal of computational reaction mechanism studies. Methods like synchronous transit-guided quasi-Newton (STQN) are used to find an initial guess for the TS geometry, which is then fully optimized.

A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier, for example, the breaking of the C=O bond and formation of the C-N bond in the initial step of reductive amination.

Energy Barriers and Rate Constant Predictions

Once the energies of the reactants, transition states, and products are calculated, the activation energy (energy barrier) for each reaction step can be determined. This is the energy difference between the reactants and the transition state.

ΔE‡ = E(TS) - E(Reactants)

A higher energy barrier corresponds to a slower reaction rate. Using Transition State Theory (TST), these energy barriers can be used to predict the theoretical rate constant (k) of a reaction at a given temperature (T):

k(T) = (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. By calculating the energy barriers for competing reaction pathways, computational chemistry can predict the likely outcome and product distribution of a reaction. For the synthesis of this compound, this could help in optimizing reaction conditions to favor the desired product.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Non-Clinical Focus)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in computational chemistry for understanding how a molecule's chemical structure influences its biological activity or physicochemical properties. ijabbr.com For furan-containing compounds, SAR investigations are crucial for systematically modifying chemical structures to observe effects on potency and efficacy. ijabbr.com The furan scaffold is a versatile nucleus in many biologically active compounds due to its unique electronic and structural characteristics. ijabbr.comresearchgate.net The electron-rich nature of the furan ring allows it to participate in various electrical interactions with biological molecules, while its aromaticity can contribute to metabolic stability. ijabbr.com

While specific SAR/SPR models for this compound are not extensively documented in public literature, a theoretical framework can be constructed based on extensive research into analogous furan derivatives. Such studies have established that modifications to the furan ring and its substituents can significantly alter biological activities and properties. ijabbr.comorientjchem.org For instance, substitutions at the 2- and 5-positions of the furan ring are often critical for activity, and the addition of electron-withdrawing groups can enhance the bioactivity of certain furan-based compounds. orientjchem.org The furan ring itself can act as a bioisostere for phenyl rings, offering a different balance of hydrophilic and lipophilic properties, which is a key consideration in molecular design. orientjchem.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific property. nih.govconicet.gov.ar These models are built by calculating numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules.

In the context of furan derivatives, QSAR and QSPR studies have been successfully applied to predict various endpoints, from antimicrobial activity to performance as corrosion inhibitors. nih.govdigitaloceanspaces.com A QSAR investigation on a series of furan-3-carboxamides, for example, was used to establish a correlation between the physicochemical parameters of the compounds and their antimicrobial effects. nih.gov Similarly, a QSPR study on furan derivatives as corrosion inhibitors for mild steel identified several key electronic properties that correlate with inhibition efficiency. digitaloceanspaces.com

For this compound, a hypothetical QSPR model could be developed to predict a property such as its affinity for a particular material or its environmental fate. This would involve calculating a range of molecular descriptors for the compound and its analogs and correlating them with experimental data. Based on studies of other furan derivatives, key descriptors would likely include those related to electronic structure, hydrophobicity, and molecular size. digitaloceanspaces.com

Table 1: Examples of Descriptors Used in QSPR Models for Furan Derivatives

| Descriptor | Symbol | Description | Potential Influence on Property |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of a molecule. | Higher values often correlate with increased reactivity and surface adsorption. digitaloceanspaces.com |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of a molecule. | Lower values indicate a greater ability to accept electrons from a surface. digitaloceanspaces.com |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | A smaller energy gap suggests higher reactivity of the molecule. digitaloceanspaces.com |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Influences solubility and the ability to interact with polar surfaces or solvents. digitaloceanspaces.com |

| Logarithm of the Partition Coefficient | Log P | Measures the lipophilicity or hydrophobicity of a compound. | Affects membrane permeability and interactions with hydrophobic targets. digitaloceanspaces.com |

| Electronegativity | χ | Measures the ability of a molecule to attract electrons. | Higher values suggest a greater ability to form bonds with a metal surface. digitaloceanspaces.com |

Computational design strategies are broadly categorized as ligand-based or structure-based, depending on the available information about the biological target or system of interest. nih.govresearchgate.net

Ligand-Based Design: This approach is employed when the three-dimensional structure of the target (e.g., an enzyme or receptor) is unknown, relying instead on the knowledge of molecules that are known to interact with it. nih.govquora.com A key technique is pharmacophore modeling, which identifies the essential spatial arrangement of molecular features necessary for a specific interaction.

For this compound, a hypothetical pharmacophore could be defined based on its structural features. These features are critical for its potential interactions with a biological target or material surface.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom in the furan ring. | Can form hydrogen bonds with donor groups on a target molecule. orientjchem.org |

| Hydrogen Bond Donor (HBD) | The nitrogen atom of the primary amine group. | Can donate a hydrogen atom to form a hydrogen bond with an acceptor group. |

| Positive Ionizable | The primary amine group, which can be protonated. | Can form ionic interactions or salt bridges with negatively charged residues. |

| Aromatic/Hydrophobic Feature | The furan ring. | Can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar regions of a target. ijabbr.com |

Structure-Based Design: This method relies on the known 3D structure of the target molecule, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary tool in structure-based design, where a ligand is computationally placed into the binding site of a target to predict its binding orientation, conformation, and affinity.

If this compound were to be studied with a known target protein, docking simulations could reveal its binding mode. The furan ring could fit into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The amine group could form crucial hydrogen bonds or ionic interactions with polar or charged residues such as aspartic acid or glutamic acid, anchoring the ligand in the binding site. The ether oxygen of the furan ring could also act as a hydrogen bond acceptor, further stabilizing the interaction. orientjchem.org

Descriptor Generation: The foundation of any QSAR/QSPR model is the conversion of molecular structures into numerical descriptors. protoqsar.com These descriptors encode different aspects of the molecule's structure and properties and are categorized by their dimensionality. hufocw.org For a molecule like this compound, thousands of descriptors can be calculated using specialized software. researchgate.netnih.gov

Table 3: Classification of Molecular Descriptors for this compound

| Class | Description | Examples for this compound |

| 0D | Based on the chemical formula. | Molecular Weight, Atom Count, Sum of Atomic Masses. hufocw.org |

| 1D | Based on lists of structural fragments. | Count of functional groups (e.g., primary amine, furan ring), Number of Rotatable Bonds. hufocw.org |

| 2D | Based on the 2D graph representation of the molecule (topology). | Molecular Connectivity Indices, Topological Polar Surface Area (TPSA), Wiener Index. hufocw.org |

| 3D | Based on the 3D coordinates of the atoms. | Molecular Volume, Solvent Accessible Surface Area (SASA), Dipole Moment, Principal Moments of Inertia. hufocw.org |

Statistical Analysis: Once descriptors are generated for a set of molecules, statistical methods are used to build the QSAR/QSPR model and identify which descriptors are most relevant to the property being studied. conicet.gov.ar The goal is to create a robust and predictive equation.

Several statistical techniques are commonly employed in these analyses:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (activity/property) to a set of independent variables (descriptors). nih.gov

Principal Component Analysis (PCA): Often used as a preliminary step, PCA reduces the dimensionality of the descriptor dataset by creating new, uncorrelated variables (principal components), which helps in visualizing relationships and avoiding multicollinearity. digitaloceanspaces.com

Partial Least Squares (PLS) Regression: This technique is particularly useful when the number of descriptors is large or when they are highly correlated. It combines features of PCA and MLR to build a predictive model. nih.govelsevierpure.com

Principal Component Regression (PCR): In this method, PCA is first performed on the descriptors, and then a multiple regression is carried out against the selected principal components. digitaloceanspaces.com

The validity and predictive power of the resulting model must be rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. conicet.gov.ardigitaloceanspaces.com

Mechanistic Studies of Biological Interactions of 4 Furan 3 Yl Butan 2 Amine Pre Clinical, Non Human, Mechanistic Focus

Investigation of Enzyme Interactions and Inhibition Kinetics

The furan (B31954) moiety is a core structural component in numerous pharmacologically active compounds, and its derivatives are known to interact with a wide range of enzymes. researchgate.netorientjchem.org The investigation into 4-(Furan-3-yl)butan-2-amine would focus on its potential to act as an enzyme inhibitor, a common characteristic of furan derivatives which have been identified as inhibitors for enzymes such as I-kappa B Kinase (IKKβ) and β-glucuronidase. nih.govnih.gov

The structure of this compound suggests a potential for substrate mimicry. The primary amine group on the butane (B89635) chain could mimic the functional groups of natural substrates, such as amino acids or biogenic amines, allowing it to enter and interact with the active site of various enzymes.

Within the active site, the compound could be stabilized by several interactions. The furan ring, an aromatic heterocycle, can engage in π–π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. orientjchem.org Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor. The amine group is a potent hydrogen bond donor and can also form ionic bonds with acidic residues like aspartate or glutamate. These combined interactions would determine the binding affinity and orientation of the compound within the enzyme's active site.

The chemical structure of this compound lacks highly reactive functional groups that would typically lead to irreversible inhibition through covalent bond formation. Therefore, it is more likely to act as a reversible inhibitor. Kinetic studies would be performed to determine the nature of this inhibition:

Competitive Inhibition: The compound could compete with the natural substrate for binding to the active site.

Non-competitive Inhibition: It could bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

Uncompetitive Inhibition: It might bind only to the enzyme-substrate complex. Studies on other furan derivatives have identified uncompetitive inhibition mechanisms; for instance, a 5-phenyl-2-furan derivative was found to be an uncompetitive inhibitor of E. coli β-glucuronidase. nih.gov

Enzyme kinetic assays, measuring reaction rates at varying substrate and inhibitor concentrations, would be used to elucidate the specific mechanism and determine the inhibition constant (Kᵢ).

To understand the specificity of this compound, it would be screened against a panel of diverse enzyme families, such as kinases, proteases, and cytochrome P450 enzymes. This selectivity profiling is crucial to identify the primary molecular targets and predict potential off-target effects. The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a hypothetical selectivity profile based on the types of enzymes furan derivatives are known to interact with.

| Enzyme Target | Enzyme Family | Hypothetical IC₅₀ (µM) |

|---|---|---|

| IKKβ | Kinase | 5.2 |

| JNK3 | Kinase | 15.8 |

| β-glucuronidase | Hydrolase | 8.9 |

| Trypsin | Protease | > 100 |

| CYP3A4 | Cytochrome P450 | 45.7 |

Receptor Binding Affinity and Selectivity Profiling (In Vitro/Animal Models)

The presence of a butan-2-amine structure suggests that the compound may interact with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs). Furan-containing compounds have been successfully developed as receptor antagonists, such as for the A₂A adenosine (B11128) receptor. tuni.fi

Radioligand binding assays are the standard in vitro method to determine the affinity of a compound for a specific receptor. These are typically competition assays where the ability of this compound to displace a known high-affinity radiolabeled ligand from its receptor is measured. The results are used to calculate the equilibrium dissociation constant (Kᵢ), which indicates the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

A hypothetical binding profile for this compound against a panel of common central nervous system receptors is presented below.

| Receptor Target | Receptor Family | Hypothetical Kᵢ (nM) |

|---|---|---|

| Adenosine A₂A | Purinergic GPCR | 85 |

| Dopamine D₂ | Dopaminergic GPCR | 250 |

| Serotonin 5-HT₂A | Serotonergic GPCR | 120 |

| Adrenergic α₂ | Adrenergic GPCR | > 1000 |

| Muscarinic M₁ | Cholinergic GPCR | > 1000 |

Once binding affinity is established, functional assays are necessary to determine whether the compound activates (agonist) or blocks (antagonist) the receptor. These assays are conducted in cell lines engineered to express the target receptor. The cellular response following the application of the compound is measured. Common functional assays include:

cAMP Assays: For GPCRs that modulate the adenylyl cyclase pathway, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. An agonist would stimulate or inhibit cAMP production, while an antagonist would block the effect of a known agonist.

Calcium Flux Assays: For GPCRs that signal through the phospholipase C pathway, changes in intracellular calcium concentration are monitored using fluorescent dyes.

The results characterize the compound's efficacy (its ability to produce a response) and potency (the concentration required to produce an effect). For an agonist, this is often expressed as the EC₅₀ value (half-maximal effective concentration). For an antagonist, the IC₅₀ value (half-maximal inhibitory concentration) or the pA₂ value is determined.

A hypothetical functional characterization at the Adenosine A₂A receptor is shown below.

| Assay Type | Receptor Target | Functional Activity | Hypothetical Potency |

|---|---|---|---|

| cAMP Accumulation Assay | Adenosine A₂A | Antagonist | IC₅₀ = 150 nM |

Allosteric Modulation Studies

Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. This mechanism allows for a more nuanced regulation of physiological responses compared to direct agonists or antagonists. While the furan scaffold is a component of various biologically active compounds, specific preclinical studies detailing the allosteric modulation properties of this compound are not extensively documented in the current scientific literature. orientjchem.orgresearchgate.net

The potential for a molecule like this compound to act as an allosteric modulator would be predicated on its ability to bind to a topographically distinct site on a target protein, such as a G-protein coupled receptor (GPCR) or an ion channel. The binding would likely involve a combination of hydrophobic interactions, mediated by the furan ring and the butyl chain, and polar or ionic interactions involving the primary amine group. Such interactions could stabilize a receptor conformation that either potentiates or inhibits the binding and/or efficacy of the endogenous ligand. Furan derivatives have been explored for their broad biological activities, which include the modulation of various enzyme and receptor systems, suggesting that this structural class has the potential for such complex interactions. orientjchem.orgnih.gov However, without specific experimental data, any potential allosteric activity of this compound remains hypothetical and an area for future investigation.

Cellular Permeability and Distribution Studies (In Vitro Cell Lines/Tissue Models)

The ability of a compound to cross biological membranes is fundamental to its pharmacokinetic profile and its capacity to reach intracellular targets. The study of cellular permeability provides insight into these crucial transport characteristics.

The permeation of small molecules across cellular membranes can occur via passive diffusion or be facilitated by protein-mediated active transport. The solubility-diffusion model is the primary model for passive permeation, where a molecule's flux across the membrane is dependent on its ability to partition from the aqueous environment into the lipid bilayer and then diffuse through the hydrophobic core. acs.org

Active transport mechanisms involve membrane transporter proteins that bind to substrates and move them across the membrane, a process that can be energy-dependent. As an amine, this compound could potentially be a substrate for transporters that handle endogenous amines or other cationic molecules, though specific transporter interactions have not been documented.

The initial interaction between a small molecule and a cell occurs at the plasma membrane. Molecular dynamics simulations of small molecules show that they typically first partition into the lipid bilayer before interacting with membrane-embedded proteins. nih.govnih.gov The furan ring of this compound would be expected to insert into the hydrophobic acyl chain region of the phospholipid bilayer. nih.gov The more polar amine group would likely remain oriented towards the aqueous environment or interact with the polar phospholipid head groups at the membrane-water interface. This partitioning into the membrane is a critical step that not only precedes cellular entry but can also modulate the function of membrane proteins by altering the local lipid environment. biorxiv.org

Metabolomic Profiling and Biotransformation Pathways (In Vitro/Animal Models)

Metabolomic studies are essential for identifying the biotransformation pathways of a compound. The furan ring is known to be a site of significant metabolic activity, which is critical for determining the compound's clearance and potential for bioactivation.

The metabolism of furan-containing compounds has been investigated in animal models, providing a predictive framework for the biotransformation of this compound. nih.govacs.org

Phase I Metabolism: The primary Phase I metabolic pathway for the furan ring involves oxidation by cytochrome P450 (CYP) enzymes. This oxidation is understood to generate a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA). researchgate.net BDA is an electrophilic dialdehyde (B1249045) that can readily react with cellular nucleophiles, including proteins and DNA, which is believed to be the basis for the observed toxicity of furan in preclinical models. researchgate.net

Phase II Metabolism: The reactive BDA intermediate is detoxified through conjugation with endogenous nucleophiles, primarily glutathione (B108866) (GSH), in a classic Phase II reaction. The resulting GSH adducts can be further processed and excreted. Metabolomic profiling of urine from rats exposed to furan has identified numerous BDA-derived metabolites. nih.govacs.org These include adducts with glutathione and various amino acids, such as lysine (B10760008) and cysteine. nih.govnih.gov These conjugation reactions represent the major biotransformation and clearance pathway for furan-based compounds.

Based on these established pathways, the predicted metabolites of this compound would involve the formation of BDA from the furan ring, followed by conjugation. The butan-2-amine side chain may also undergo metabolic reactions, such as N-acetylation or oxidation, but the furan ring oxidation is expected to be a dominant pathway.

Identified Metabolite Adducts from Furan Biotransformation

The following table summarizes key metabolite adducts identified in preclinical studies of furan, which are indicative of the biotransformation pathways likely applicable to this compound. Data is compiled from studies in rat models. nih.govacs.orgnih.gov

| Metabolite Class | Specific Adduct Identified | Conjugating Molecule | Phase |

| Amino Acid Adducts | Acetylcysteine-BDA-Lysine | Cysteine, Lysine | II |

| BDA-Lysine-BDA (Biadduct) | Lysine | II | |

| Cysteine-BDA | Cysteine | II | |

| Glutathione Adducts | Glutathione-BDA-Lysine | Glutathione, Lysine | II |

| Glutathione-BDA-Glutamine | Glutathione, Glutamine | II | |

| 3-Methylthio-pyrrole metabolite | Glutathione (post-reaction) | II |

Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes

The metabolism of xenobiotics containing a furan moiety is principally initiated by cytochrome P450 (P450) enzymes in the liver. nih.gov While specific studies on this compound are limited, the biotransformation is expected to primarily target the furan ring. The P450-catalyzed oxidation of the furan ring is a critical activation step that leads to the formation of reactive intermediates. nih.gov

For the parent compound, furan, this oxidation is predominantly carried out by the CYP2E1 isozyme. nih.gov This reaction produces a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov At lower concentrations of the substrate, CYP2E1 is the most active enzyme, while at higher concentrations, other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 may also contribute to the oxidation process. nih.gov It is hypothesized that the furan moiety of this compound would undergo a similar metabolic activation. The butan-2-amine side chain may also be subject to metabolism, for instance, through N-dealkylation or glucuronidation, although the oxidation of the furan ring is often the principal pathway for such compounds. nih.gov

| Enzyme | Relative Contribution to Furan Oxidation | Notes |

|---|---|---|

| CYP2E1 | High (Primary) | Most active human liver furan oxidase, especially at low substrate concentrations. nih.gov |

| CYP2J2 | Moderate | Contributes to oxidation, with activity observed at lower furan concentrations. nih.gov |

| CYP2B6 | Moderate | Shows activity in furan oxidation. nih.gov |

| CYP2D6 | Low to Moderate | Activity becomes significant at higher furan concentrations. nih.gov |

| CYP3A4 | Low to Moderate | Contributes to metabolism, particularly at higher substrate levels. nih.gov |

Metabolite Fate and Excretion Pathways in Model Organisms

Following its formation, the reactive metabolite cis-2-butene-1,4-dial (BDA) is known to react readily with cellular nucleophiles. acs.org This process is a key determinant of the metabolite's fate. BDA can form adducts with glutathione (GSH), free amino acids (like lysine and cysteine), and protein side chains. acs.orgnih.gov These conjugation reactions represent a major pathway for the biotransformation of the reactive intermediate. acs.org

Studies in rodent models on furan exposure have provided insights into excretion pathways. Urinary excretion is a significant route for the elimination of furan metabolites. nih.gov These urinary metabolites often consist of downstream products of BDA adducts, such as mercapturic acids (from GSH conjugates) and various cross-linked structures. acs.orgnih.gov For example, metabolites derived from cysteine-lysine cross-links have been identified, indicating that BDA can react with cellular proteins, which are subsequently degraded and excreted. acs.org Based on these findings, it is plausible that this compound, after metabolic activation to a BDA-like intermediate, would generate similar adducts that are ultimately eliminated via the urine.

| Excretion Route | Metabolite Type | Examples of Identified Metabolites |

|---|---|---|

| Urine | Conjugation Products | N-acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine and its sulfoxide. nih.gov |

| Urine | Degraded Protein Adducts | (R)-2-acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid. nih.gov |

| Urine | Glutathione-Derived | Metabolites showing a characteristic neutral loss of 129 Da (indicative of mercapturates). acs.org |

Protein-Ligand Interaction Analysis (Biophysical Methods)

Characterizing the direct interaction of this compound with its biological targets is essential for understanding its mechanism of action. While specific data for this compound are not available, the following biophysical methods provide the framework for such an analysis.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. cureffi.orgwikipedia.org This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edu In a hypothetical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. cureffi.org The resulting heat released or absorbed with each injection is measured to generate a binding isotherm, from which the thermodynamic profile can be calculated. iaanalysis.com

| Parameter | Symbol | Example Value | Information Provided |

|---|---|---|---|

| Dissociation Constant | KD | 1.5 µM | Measures the binding affinity (lower value means higher affinity). |

| Stoichiometry | n | 0.98 | Indicates the molar ratio of ligand to protein in the complex (e.g., 1:1). |

| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released or absorbed upon binding; relates to hydrogen bonding and van der Waals forces. |

| Entropy Change | ΔS | +5.2 cal/mol·K | Change in the system's disorder; often related to hydrophobic interactions and conformational changes. |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. nih.govaffiniteinstruments.com It provides kinetic data by measuring the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff) of a ligand binding to a target. nih.gov For an SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. nih.gov The binding and subsequent dissociation are monitored as changes in the refractive index, generating a sensorgram from which kinetic rates can be derived. affiniteinstruments.com The equilibrium dissociation constant (KD) can be calculated as the ratio of kₒff to kₒₙ. nih.gov

| Parameter | Symbol | Example Value | Information Provided |

|---|---|---|---|

| Association Rate Constant | kₒₙ | 2.1 x 10⁵ M⁻¹s⁻¹ | The rate at which the ligand binds to the target. |

| Dissociation Rate Constant | kₒff | 3.2 x 10⁻³ s⁻¹ | The rate at which the ligand-target complex dissociates. |

| Dissociation Constant | KD | 15.2 nM | Binding affinity calculated from kinetic rates (kₒff/kₒₙ). |

NMR-Based Ligand-Observed Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution at an atomic level. mdpi.comspringernature.com In ligand-observed NMR experiments, the NMR signals of the small molecule (the ligand) are monitored for changes upon the addition of a target protein. northwestern.edu These changes can include perturbations in the chemical shift, line broadening of the signals, or changes in relaxation parameters. mdpi.com Such experiments are highly effective for identifying and characterizing binding events, especially for weak interactions. peakproteins.com In a typical experiment, a ¹H NMR spectrum of this compound would be acquired alone and then in the presence of increasing concentrations of a target protein. Specific protons on the ligand that are involved in the binding interaction would show the most significant changes in their NMR signals. nih.gov

| Observed Parameter | Description of Change | Interpretation |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Proton signals of the furan ring shift upon addition of the protein. | Indicates the furan ring is in a different chemical environment, likely within the protein's binding pocket. |

| Line Broadening | Signals for protons on the butan-amine chain become broader. | Suggests these parts of the molecule are interacting with the large protein, causing faster relaxation. |

| Saturation Transfer Difference (STD) | STD signals are observed for specific ligand protons. | Confirms direct binding and can identify which parts of the ligand are in closest proximity to the protein surface. |

Derivatization, Analog Synthesis, and Structure Function Modulation Strategies

Synthesis of Homologs and Isomers of 4-(Furan-3-yl)butan-2-amine

The synthesis of homologs and isomers allows for the exploration of how spatial arrangement and chain length influence molecular behavior.

Alterations to the four-carbon chain connecting the furan (B31954) ring and the amine group can significantly impact lipophilicity, steric profile, and metabolic stability. Homologs can be synthesized by either shortening or elongating this chain. For instance, reductive amination of 3-(furan-3-yl)propan-2-one would yield a lower homolog, while similar reactions on longer furan-substituted ketones would produce higher homologs. Branching can also be introduced to the alkyl chain to create structural isomers, potentially influencing receptor binding and selectivity.

Table 1: Theoretical Impact of Alkyl Chain Homologation on Physicochemical Properties

| Compound Name | Chain Modification | Expected Change in Lipophilicity (LogP) | Potential Biological Implication |

|---|---|---|---|

| 3-(Furan-3-yl)propan-2-amine | Shortened (Propyl) | Decrease | Altered membrane permeability and target affinity |

| This compound | Parent (Butyl) | Baseline | Baseline reference for comparison |

| 5-(Furan-3-yl)pentan-2-amine | Elongated (Pentyl) | Increase | Enhanced binding to hydrophobic pockets |

Furan Ring Substitutions and Their Impact on Mechanistic Parameters

The furan nucleus is a versatile scaffold that can be functionalized to modulate the electronic and steric nature of the entire molecule. researchgate.netresearchgate.net

The introduction of substituents onto the furan ring can profoundly alter its chemical reactivity and biological activity.

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as nitro (-NO2) or carboxyl (-COOH) groups, decreases the electron density of the furan ring. orientjchem.orgpharmaguideline.com This modification can enhance the ring's stability against acid-catalyzed degradation and may introduce new hydrogen bonding capabilities. pharmaguideline.com In various contexts, EWGs like nitro groups have been shown to increase the bioactivity of furan-containing compounds. orientjchem.org

Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl (-CH3) or alkoxy (-OCH3) groups increase the electron density of the ring. This can make the ring more susceptible to oxidation but may also enhance interactions with certain biological targets through favorable electronic complementarity.

Table 2: Predicted Effects of Furan Ring Substituents on Molecular Properties

| Substituent Type | Example Group | Position on Furan Ring | Impact on Ring Electron Density | Potential Mechanistic Consequence |

|---|---|---|---|---|

| Electron-Withdrawing | -NO2 | C5 | Decrease | Increased stability; potential for new H-bond interactions. orientjchem.org |

| Electron-Withdrawing | -Br | C2 | Decrease | Alters reactivity in electrophilic substitutions. pharmaguideline.com |

| Electron-Donating | -CH3 | C2 or C5 | Increase | Enhanced π-stacking interactions; increased reactivity. |

The introduction of bulky substituents on the furan ring can impose significant conformational restrictions on the molecule. rsc.org For example, adding a tert-butyl group adjacent to the butylamine chain would hinder the free rotation around the C-C bond connecting the chain to the ring. wikipedia.org This steric hindrance can enforce a specific conformation that may lead to higher selectivity for a particular biological target by preventing binding to others. rsc.org Such modifications are a key strategy in medicinal chemistry to improve the specificity and efficacy of bioactive compounds.